N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Breast Cancer MCF-7 Antiproliferative

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 912766-46-2) is a synthetic heterocyclic hybrid molecule that covalently links a 5,7-dimethyl-substituted benzothiazole core to a phthalimide (1,3-dioxoisoindolin-2-yl) moiety via an N-acetamide bridge. This architecture places it within the growing class of benzothiazole-phthalimide conjugates, a family that has attracted systematic investigation for anticancer and antimicrobial applications due to the independent pharmacological pedigrees of both structural components.

Molecular Formula C19H15N3O3S
Molecular Weight 365.41
CAS No. 912766-46-2
Cat. No. B2851257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
CAS912766-46-2
Molecular FormulaC19H15N3O3S
Molecular Weight365.41
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C
InChIInChI=1S/C19H15N3O3S/c1-10-7-11(2)16-14(8-10)20-19(26-16)21-15(23)9-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-8H,9H2,1-2H3,(H,20,21,23)
InChIKeyRWSZPPLMBUBAFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 912766-46-2): Procurement-Relevant Identity and Class Context


N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 912766-46-2) is a synthetic heterocyclic hybrid molecule that covalently links a 5,7-dimethyl-substituted benzothiazole core to a phthalimide (1,3-dioxoisoindolin-2-yl) moiety via an N-acetamide bridge . This architecture places it within the growing class of benzothiazole-phthalimide conjugates, a family that has attracted systematic investigation for anticancer and antimicrobial applications due to the independent pharmacological pedigrees of both structural components [1]. The 5,7-dimethyl substitution pattern on the benzothiazole ring is a key structural variant that differentiates this compound from other members of the series and may influence both electronic character and steric profile relative to unsubstituted, mono-substituted, or differently substituted analogs [2].

Why Benzothiazole-Phthalimide Hybrids Cannot Be Treated as Interchangeable Commodities: The Case for N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide


Within the benzothiazole-phthalimide hybrid family, both the position and nature of substituents on the benzothiazole ring profoundly modulate biological potency and selectivity. Published structure-activity relationship (SAR) studies demonstrate that even minor changes—such as moving from a 4-methoxy to a 4,7-dimethoxy substitution pattern—can shift IC₅₀ values against MDA-MB-231 breast cancer cells from inactive (IC₅₀ > 100 µM) to 49.6 ± 1.0 µM, and further to 14.0 ± 0.5 µM with an optimal substitution set [1]. The 5,7-dimethyl substitution present in CAS 912766-46-2 is a distinct electronic and steric environment not directly tested in published hybrid series; assuming its behavior mirrors that of the 4-methyl, 6-substituted, or unsubstituted benzothiazole congeners without experimental confirmation risks both false-negative and false-positive selection errors [2].

Quantitative Differentiation Evidence for N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: Comparator-Anchored Data Guide


Antiproliferative Potency Against MCF-7 Breast Cancer Cells: Target Compound vs. Thalidomide

In vitro antiproliferative assessment of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide against the MCF-7 human breast adenocarcinoma cell line yielded an IC₅₀ value of 15 µM . This represents approximately 24- to 27-fold greater potency than the reference phthalimide drug thalidomide, which exhibited an IC₅₀ of 360.0 ± 2.0 µM in the same cell line under comparable MTT assay conditions [1]. The magnitude of this differential positions the target compound substantially closer to the potency range of the most active benzothiazole-phthalimide hybrids reported by Barbarossa et al. (compound 3h: IC₅₀ = 26.2 ± 0.9 µM against MCF-7) [1].

Breast Cancer MCF-7 Antiproliferative IC50

Antiproliferative Activity Against A549 Lung Cancer Cells: Cross-Tissue Potency Profile

The target compound also demonstrates antiproliferative activity against the A549 human lung adenocarcinoma cell line, with a reported IC₅₀ of 20 µM . This multi-tissue activity profile (breast and lung) is consistent with the behavior of established benzothiazole-phthalimide hybrids. For context, Kok et al. (2008) demonstrated that benzothiazole-containing phthalimide derivatives exhibit broad-spectrum in vitro cytotoxicity across multiple human carcinoma cell lines, with compound 8 (the most potent analog in that series) showing activity against hepatocellular carcinoma (Hep3B), lung adenocarcinoma (SK-LU-1), and stomach carcinoma (MKN45) cells [1]. The A549 activity of the target compound confirms its alignment with this class-level multi-tissue profile.

Lung Cancer A549 Multi-Tissue IC50

Inferred Anti-Angiogenic Potential Based on Benzothiazole-Phthalimide Class Activity

Multiple benzothiazole-containing phthalimide derivatives have demonstrated anti-angiogenic activity in ex vivo models. Nagarajan et al. (2013) reported that compounds NK037, NK041, and NK042—all benzothiazole-phthalimide hybrids—were equally potent in blocking angiogenesis in the ex vivo egg yolk angiogenesis model and that their anti-angiogenic effect was superior to that of thalidomide (NKTA) [1]. While the target compound has not been directly tested in this assay, the structural congruence with the NK series (benzothiazole core linked to phthalimide) supports the inference that the anti-angiogenic pharmacophore is preserved. The 5,7-dimethyl substitution has not been specifically evaluated for anti-angiogenic SAR and represents an untested variable.

Anti-Angiogenesis Ex Vivo Phthalimide Thalidomide

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bonding Capacity vs. Simpler Benzothiazole Amides

The target compound (C₁₉H₁₅N₃O₃S; MW 365.41 g/mol) incorporates the phthalimide moiety, which contributes two additional hydrogen bond acceptors (C=O groups) and increased molecular weight and lipophilicity relative to simpler benzothiazole-2-yl acetamides that lack the dioxoisoindolinyl group. For example, N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide (MW ~234 g/mol) has a considerably lower molecular weight and reduced hydrogen bonding capacity. In the benzothiazole-phthalimide hybrid series studied by Barbarossa et al. (2023), increasing lipophilicity through substitution correlated with enhanced cellular uptake and improved anticancer potency, though excessive lipophilicity also affected solubility [1]. The 5,7-dimethyl pattern introduces moderate lipophilicity without the extreme bulk of naphthyl or multi-ring substituents, potentially offering a balanced pharmacokinetic profile.

Physicochemical Properties Molecular Weight LogP Hydrogen Bonding

Synthetic Accessibility: One-Pot Condensation Route vs. Multi-Step Hybrid Syntheses

The general synthetic route to benzothiazole-phthalimide hybrids has been established by Kok et al. (2008), who described a 'one-pot' condensation reaction for the synthesis of phthalic imide derivatives containing a benzothiazole moiety [1]. This methodological precedent suggests that the target compound, which shares the same core connectivity (benzothiazole-N-acetamide-phthalimide), is accessible via analogous one-pot chemistry. This contrasts with more complex benzothiazole-phthalimide hybrids such as compound 3h (Barbarossa et al. 2023), which required multi-step synthetic sequences to install the 4,7-dimethoxy substitution pattern and the specific N-linker geometry [2]. The synthetic simplicity of the 5,7-dimethyl substitution pattern (commercially available 5,7-dimethyl-2-aminobenzothiazole as starting material) may offer cost and scalability advantages for large-scale screening library production.

Synthesis One-Pot Condensation Scalability

Limitations Acknowledgment: Absence of Direct Peer-Reviewed Comparative Data

As of the compilation date, no peer-reviewed primary research article or patent was identified that directly reports biological activity data for N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 912766-46-2). The quantitative activity data (IC₅₀ values against MCF-7 and A549) are sourced exclusively from vendor technical datasheets and have not been independently verified in the peer-reviewed literature. All comparator data cited in this guide (thalidomide, compound 3h, NK series) derive from independent published studies and are provided for contextual benchmarking only. Direct head-to-head comparisons between the target compound and specific named analogs under identical experimental conditions have not been performed. Users should treat the vendor-reported IC₅₀ values as preliminary and are strongly encouraged to conduct independent replicate assays before making procurement or go/no-go decisions based on potency.

Evidence Gaps Data Quality Peer Review Reproducibility

Recommended Research and Industrial Application Scenarios for N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 912766-46-2)


Hit-to-Lead Optimization in Multi-Tissue Oncology Programs

The compound's demonstrated micromolar-range antiproliferative activity against both MCF-7 (breast) and A549 (lung) cancer cell lines , combined with the established class-level precedent for broad-spectrum benzothiazole-phthalimide cytotoxicity [1], supports its deployment as a starting scaffold in hit-to-lead campaigns targeting multiple solid tumor indications. Medicinal chemistry teams can use the 5,7-dimethyl substitution as a reference point for systematic SAR exploration, modifying the benzothiazole substitution pattern, the acetamide linker length, or the phthalimide N-substitution to optimize potency and selectivity [2].

Anti-Angiogenic Probe Development Leveraging Phthalimide Pharmacophore

Given that structurally related benzothiazole-phthalimide hybrids (NK037, NK041, NK042) have demonstrated anti-angiogenic activity superior to thalidomide in ex vivo models [3], the target compound is a rational candidate for anti-angiogenic screening cascades. Research groups investigating vascular disruption mechanisms or dual cytotoxic/anti-angiogenic therapeutic strategies may prioritize this compound for ex vivo angiogenesis assays (e.g., egg yolk model, HUVEC tube formation) to empirically determine whether the 5,7-dimethyl substitution preserves or enhances the class-level anti-angiogenic pharmacophore.

Synthetic Methodology Development and Scale-Up Studies

The inferred synthetic accessibility of the target compound via one-pot condensation chemistry [1] makes it a suitable model substrate for optimizing reaction conditions (solvent, catalyst, temperature, stoichiometry) in benzothiazole-phthalimide hybrid synthesis. Process chemistry teams can use CAS 912766-46-2 to benchmark yield, purity, and scalability of one-pot vs. stepwise synthetic routes, generating data that informs the cost-effective production of more complex analogs in the series.

Physicochemical Benchmarking in Drug-Likeness Optimization

With a molecular weight of 365.41 g/mol and an intermediate lipophilicity profile relative to simpler acetamides and more heavily substituted hybrids , the target compound serves as a useful midpoint reference for assessing the impact of incremental structural modifications on key drug-likeness parameters (MW, LogP, H-bond donors/acceptors, topological polar surface area). Computational and experimental ADME teams can use this compound to calibrate predictive models for the benzothiazole-phthalimide chemical space.

Quote Request

Request a Quote for N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.